Myxothiazol
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Overview
Description
Myxothiazol is a chemical compound produced by the myxobacterium Myxococcus fulvus. This compound is a competitive inhibitor of ubiquinol and binds at the quinol oxidation site of the bc1 complex, blocking electron transfer to the Rieske iron-sulfur protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myxothiazol can be synthesized through a series of chemical reactions involving thiazole derivatives. The preparation of this compound involves the use of various solvents such as ethanol, methanol, acetone, ethyl acetate, chloroform, and dichloromethane . The compound is typically stored at -20°C under argon to maintain its stability .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Myxococcus fulvus in a controlled environment. The bacterium is grown in a complex medium, and the compound is extracted using organic solvents. The extracted product is then purified through chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Myxothiazol undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit electron transport through the bc1 complex of mitochondria by blocking the reduction of cytochromes c and cl by succinate or NADH .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include antimycin, succinate, and NADH. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .
Major Products: The major products formed from the reactions involving this compound are the inhibited forms of cytochromes c and cl, which result from the blockage of electron transfer in the mitochondrial respiratory chain .
Scientific Research Applications
Myxothiazol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the electron transport chain and the mechanisms of mitochondrial respiration . In biology, this compound is used to investigate the effects of mitochondrial inhibitors on cellular processes . In industry, this compound is used in the production of bioactive compounds and as a model compound for the development of new drugs .
Mechanism of Action
Myxothiazol is similar to other thiazole-containing antibiotics such as strobilurin A, strobilurin B, and oudemansin . this compound is unique in its specific binding site and mechanism of action. Unlike other inhibitors, this compound does not form a hydrogen bond to the Rieske iron-sulfur protein, which allows it to bind in the ‘b-proximal’ region of the cytochrome b quinol oxidation site . This unique binding characteristic distinguishes this compound from other similar compounds and contributes to its specific inhibitory effects .
Comparison with Similar Compounds
- Strobilurin A
- Strobilurin B
- Oudemansin
- Antimycin
Properties
CAS No. |
76706-55-3 |
---|---|
Molecular Formula |
C25H33N3O3S2 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
(2Z,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienamide |
InChI |
InChI=1S/C25H33N3O3S2/c1-16(2)9-7-8-10-17(3)24-28-20(15-33-24)25-27-19(14-32-25)11-12-21(30-5)18(4)22(31-6)13-23(26)29/h7-18,21H,1-6H3,(H2,26,29)/b9-7+,10-8+,12-11+,22-13-/t17-,18+,21-/m0/s1 |
InChI Key |
XKTFQMCPGMTBMD-ZDBABOMLSA-N |
SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Isomeric SMILES |
C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C/C(=O)N)/OC)OC |
Canonical SMILES |
CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)N)OC)OC |
Appearance |
Solid powder |
76706-55-3 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,6-heptadienamide, 7-(2'-(1,6-dimethyl-2,4-heptadienyl)(2,4'-bithiazol)-4-yl)-3,5-dimethoxy-4-methyl- myxothiazol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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